molecular formula C17H14N4O6S B464051 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide CAS No. 300812-68-4

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide

Katalognummer: B464051
CAS-Nummer: 300812-68-4
Molekulargewicht: 402.4g/mol
InChI-Schlüssel: FNQOFFCCAUEXOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a sulfonamide-linked 5-methylisoxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide. This compound exhibits significant antibacterial activity against various strains, making it a candidate for further development in antibiotic therapies.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Antitumor Activity

Research has also indicated potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating moderate effectiveness.

Table 2: Antitumor Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-715
A54920

Case Studies and Research Findings

  • Antibacterial Evaluation : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed enhanced activity against resistant bacterial strains, suggesting that modifications to the sulfonamide structure can improve efficacy .
  • Antitumor Research : Another research paper detailed experiments where this compound was tested alongside known chemotherapeutics, revealing synergistic effects that could enhance treatment outcomes for patients with resistant tumors .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that this compound has favorable absorption characteristics and a half-life conducive to therapeutic application, making it a viable candidate for further clinical development .

Wirkmechanismus

The mechanism of action of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets:

Biologische Aktivität

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C14H14N4O4S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a nitro group, an isoxazole moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.

Antimicrobial Activity

Nitro-containing compounds are recognized for their broad-spectrum antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. For instance, compounds similar to this compound have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundPathogenMechanism of ActionReference
This compoundE. coliDNA damage via reactive intermediates
MetronidazoleH. pyloriReduction to toxic metabolites
ChloramphenicolVariousInhibition of protein synthesis

Anti-inflammatory Activity

Recent studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds with similar structures have demonstrated the ability to inhibit the expression of pro-inflammatory markers such as COX-2 and IL-1β. In vivo studies revealed that certain derivatives reduced paw edema and inflammatory cytokine levels effectively .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundInflammatory Marker Inhibition (%)Reference
Compound 2eCOX-2: 82.5%, IL-1β: 89.5%
Compound 2bTNF-α: 70%
This compoundTBD in ongoing studies-

The biological activity of this compound is attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Inhibition of Enzymes : The sulfonamide moiety may inhibit key enzymes involved in inflammatory pathways, such as iNOS and COX-2.
  • Interaction with DNA : The compound may bind to DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

A recent case study involving a series of synthesized nitro compounds demonstrated their potential as multi-target inhibitors in inflammatory diseases. The study highlighted that certain derivatives not only inhibited COX-2 but also affected other inflammatory mediators, suggesting a broad therapeutic potential for compounds like this compound .

Eigenschaften

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c1-11-9-16(19-27-11)20-28(25,26)15-7-5-13(6-8-15)18-17(22)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQOFFCCAUEXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.